

Unveiling the Thermodynamic Landscape of Vanadium(III) Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vanadium(III) bromide*

Cat. No.: *B086626*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the thermodynamic properties of **Vanadium(III) bromide** (VBr_3), a compound of significant interest in various fields, including materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of quantitative thermodynamic data, detailed experimental methodologies, and a conceptual visualization of thermodynamic relationships.

Core Thermodynamic Data

The thermodynamic stability and reactivity of **Vanadium(III) bromide** are dictated by its fundamental thermodynamic parameters. The following table summarizes the key quantitative data for solid VBr_3 at standard conditions (298.15 K and 1 atm).

Thermodynamic Property	Symbol	Value	State
Standard Molar Enthalpy of Formation	Δ_fH°	-446 kJ/mol	solid
Standard Molar Entropy	S°	142 J/(mol·K)	solid
Estimated Standard Molar Heat Capacity	C_p°	~98 J/(mol·K)	solid
Standard Molar Enthalpy of Formation	Δ_fH°	-257.7 kJ/mol	gaseous

Note: The standard molar heat capacity is an estimated value derived from graphical data presented in specialized research, as a precise experimental value at 298.15 K is not readily available in the literature.

Experimental Determination of Thermodynamic Properties

The accurate determination of the thermodynamic data presented above relies on precise and carefully executed experimental protocols. Due to the hygroscopic and potentially air-sensitive nature of **Vanadium(III) bromide**, all handling and preparation steps must be conducted in an inert atmosphere, such as a glovebox filled with argon or nitrogen.

Determination of Standard Molar Enthalpy of Formation (Δ_fH°) via Bomb Calorimetry

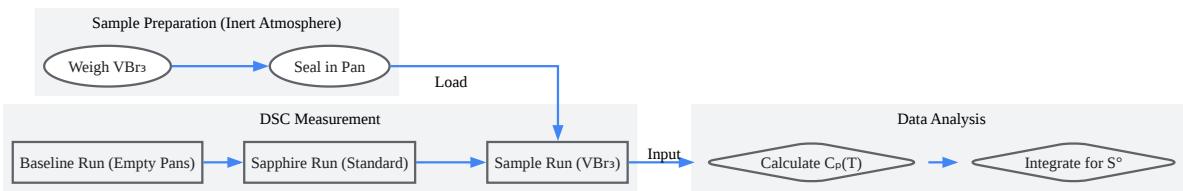
The standard molar enthalpy of formation of VBr_3 is determined by reacting the compound with an oxidizing agent in a bomb calorimeter.

Experimental Workflow:

[Click to download full resolution via product page](#)

Figure 1: Workflow for Bomb Calorimetry of VBr_3 .

Methodology:


- Sample Preparation: A precise mass of high-purity, anhydrous **Vanadium(III) bromide** is pressed into a pellet inside an inert atmosphere glovebox.
- Bomb Assembly: The pellet is placed in a quartz crucible within a high-pressure stainless-steel bomb. A known length of ignition wire is positioned in contact with the pellet.
- Pressurization: The bomb is sealed and purged with high-purity oxygen before being pressurized to approximately 30 atm.
- Calorimetry: The sealed bomb is submerged in a known volume of deionized water in the calorimeter. The system is allowed to reach thermal equilibrium.
- Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.
- Analysis: The heat capacity of the calorimeter ($C_{\text{calorimeter}}$), determined separately using a standard substance like benzoic acid, is used to calculate the heat of reaction (q_{reaction}) from the observed temperature change (ΔT). The change in internal energy (ΔU°) is then determined, and subsequently, the enthalpy of formation (ΔH°) is calculated using the relationship $\Delta H = \Delta U + \Delta(PV)$.

Determination of Standard Molar Entropy (S°) and Heat Capacity (C_p°) via Differential Scanning Calorimetry

(DSC)

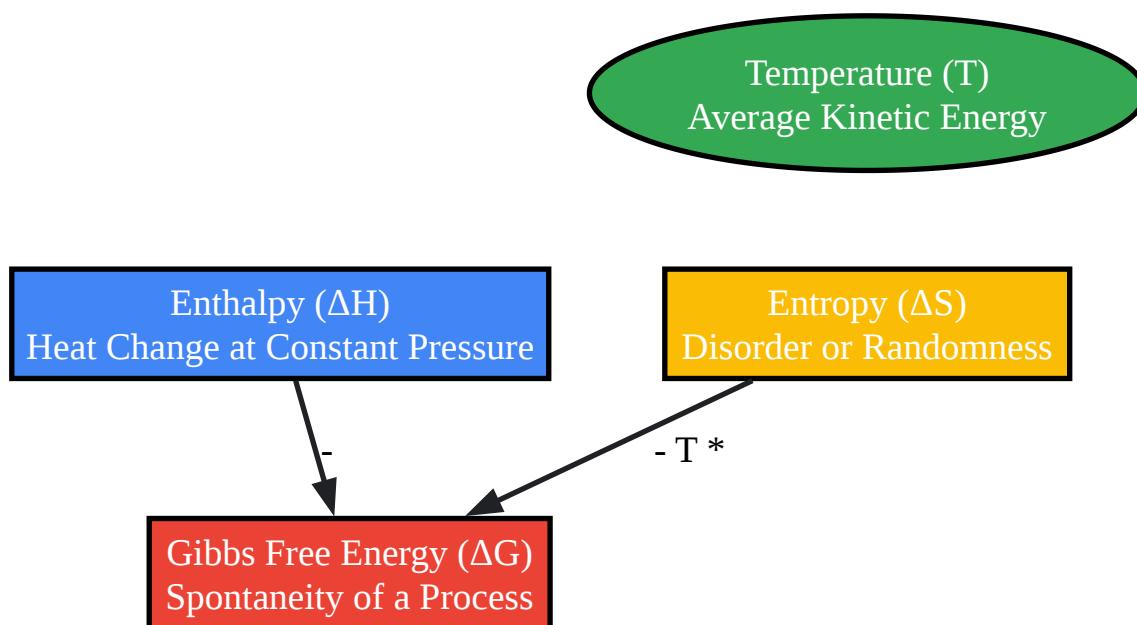
The standard molar entropy and heat capacity of VBr_3 are determined by measuring the heat flow into a sample as a function of temperature using a Differential Scanning Calorimeter.

Experimental Workflow:

[Click to download full resolution via product page](#)

Figure 2: Workflow for DSC Measurement of VBr_3 .

Methodology:


- **Sample Preparation:** A small, precisely weighed sample of powdered VBr_3 is hermetically sealed in an aluminum or other inert DSC pan inside a glovebox.
- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
- **Baseline Correction:** An initial thermal scan is performed with empty sample and reference pans to establish the baseline heat flow.
- **Standard Measurement:** A scan is performed with a sapphire standard of known mass to determine the heat capacity calibration factor.
- **Sample Measurement:** The sealed pan containing VBr_3 is placed in the DSC, and the temperature is ramped over the desired range (typically from near absolute zero to above

room temperature for entropy determination) at a controlled rate (e.g., 10 K/min). The differential heat flow between the sample and an empty reference pan is measured.

- Data Analysis for Heat Capacity: The heat capacity of VBr_3 at a given temperature is calculated by comparing the heat flow to the sample with that of the sapphire standard, after correcting for the baseline.
- Data Analysis for Entropy: To determine the standard molar entropy, the heat capacity is measured from as low a temperature as possible (approaching 0 K). The entropy is then calculated by integrating the C_p/T versus T curve from 0 K to 298.15 K.

The Interrelation of Thermodynamic Properties

The fundamental thermodynamic properties are interconnected through the Gibbs free energy equation, which is a cornerstone of chemical thermodynamics. This relationship determines the spontaneity of a chemical process.

[Click to download full resolution via product page](#)

Figure 3: Gibbs Free Energy Relationship ($\Delta G = \Delta H - T\Delta S$).

This diagram illustrates that the Gibbs free energy (ΔG) of a system is a function of its enthalpy (ΔH) and entropy (ΔS) at a given temperature (T). A negative ΔG indicates a spontaneous

process. This fundamental relationship is crucial for predicting the behavior of **Vanadium(III) bromide** in chemical reactions and material transformations.

- To cite this document: BenchChem. [Unveiling the Thermodynamic Landscape of Vanadium(III) Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086626#thermodynamic-data-for-vanadium-iii-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com